3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two chlorobenzoyl groups and two propyl groups attached to a diazabicyclo[3.3.1]nonan-9-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bicyclo[3.3.1]nonane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the diaza functionality: The incorporation of nitrogen atoms into the bicyclic core is achieved through reactions with suitable amine precursors.
Attachment of chlorobenzoyl groups: The chlorobenzoyl groups are introduced via acylation reactions using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Addition of propyl groups: The propyl groups are added through alkylation reactions using propyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. For example, it may bind to and inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
3,7-Bis(2-chlorobenzoyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound has ethyl groups instead of propyl groups, which may result in different chemical and physical properties.
3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: The presence of methyl groups instead of propyl groups can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of 3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[33
Properties
Molecular Formula |
C27H30Cl2N2O3 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
3,7-bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C27H30Cl2N2O3/c1-3-13-26-15-30(23(32)19-9-5-7-11-21(19)28)17-27(14-4-2,25(26)34)18-31(16-26)24(33)20-10-6-8-12-22(20)29/h5-12H,3-4,13-18H2,1-2H3 |
InChI Key |
YSMNPPWFGJBTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CC=C3Cl)CCC)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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